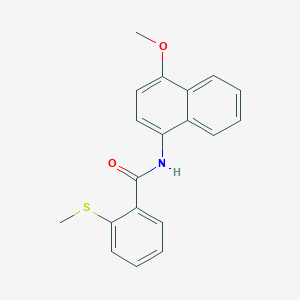

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMB has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Aplicaciones Científicas De Investigación

Amidine Protection for Solution Phase Library Synthesis

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide and related compounds are utilized in organic synthesis, particularly in the protection of amidinonaphthol. The use of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection is highlighted, facilitating the multiparallel solution phase synthesis of substituted benzamidines. This method is valued for its mild deprotection conditions and the facile introduction of the protective group, supporting the development of chemical libraries (Bailey, Baker, Hayler, & Kane, 1999).

Molecular Structure and Antioxidant Activity Analysis

The compound has been subject to structural and antioxidant activity investigations. X-ray diffraction, IR spectroscopy, and quantum chemical computation (DFT calculations) have been used to analyze its molecular structure and properties. These studies underline the compound's potential in material science and pharmaceuticals, providing insights into its chemical reactivity and antioxidant properties through the DPPH free radical scavenging test (Demir et al., 2015).

High-Performance Liquid Chromatographic Applications

Its derivatives are explored as fluorogenic labeling agents for the HPLC analysis of biologically important thiols. The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, demonstrates selective and rapid reaction with thiols, resulting in fluorescent adducts. This application is particularly relevant in analytical chemistry, offering a novel approach for the detection and quantification of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Photodecompositions and Heavy-Atom Tunneling

Studies on the photodecompositions of related azide compounds have observed benzazirine intermediates, which rearrange to ketenimines and triplet nitrenes. With a methylthio substituent, this rearrangement occurs even in the dark at cryogenic temperatures, suggesting a heavy-atom tunneling mechanism. This research contributes to the understanding of reaction mechanisms in photochemistry and may have implications for the synthesis and stabilization of reactive intermediates (Inui et al., 2013).

Catalytic Methylation and Pharmaceutical Intermediates

The compound's framework is also instrumental in the catalytic methylation of naphthol, using greener agents like dimethyl carbonate. This process is significant for the production of intermediates like 2-methoxynaphthalene, used in manufacturing non-steroidal, anti-inflammatory drugs such as naproxen. The research emphasizes the role of calcined-hydrotalcite supported on hexagonal mesoporous silica catalysts, showcasing an environmentally friendly and efficient method for methylation (Yadav & Salunke, 2013).

Propiedades

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-22-17-12-11-16(13-7-3-4-8-14(13)17)20-19(21)15-9-5-6-10-18(15)23-2/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKHFMLBTDSCAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)

![(3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2699130.png)

![N,N-diethyl-2-[3-[2-(2-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2699132.png)

![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)

![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)